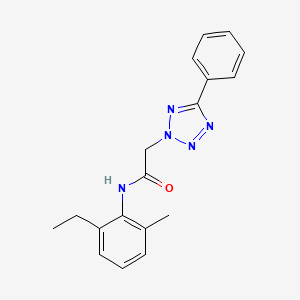![molecular formula C18H24ClNO2 B5586325 (2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)
(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The research on related compounds, such as 4-methoxy-benzylidene and 3-methoxy-phenyl-amine derivatives, provides a foundation for understanding the chemical and physical properties, synthesis methods, and applications of benzylamine derivatives. These studies contribute to the broader field of organic chemistry and materials science by offering insights into novel compound synthesis and potential applications in various industries, including pharmaceuticals and materials engineering.
Synthesis Analysis
Synthesis methods for related compounds often involve single-step processes or specific reactions like catalytic hydrogenation and solvent-free condensation/reduction sequences. For instance, Choi et al. (2002) described synthesizing a nitrogen analog of stilbene through a single-step process, suggesting a simplified approach that might be applicable to similar compounds (Choi et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational studies, plays a crucial role in understanding the configuration and stability of benzylamine derivatives. For example, Butcher et al. (2007) explored the crystal packing and intramolecular interactions in a related compound, highlighting the importance of hydrogen bonding and dihedral angles in molecular stability (Butcher et al., 2007).
Chemical Reactions and Properties
Chemical reactions, such as oxidative debenzylation and reductive amination, are pivotal in modifying and synthesizing benzylamine derivatives. Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, providing insights into the reactivity and transformation of these compounds (Yoo et al., 1990).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, are critical for understanding the behavior of benzylamine derivatives under various conditions. Studies like those by Butcher et al. (2007) offer detailed analyses of crystal packing and stabilization mechanisms, essential for predicting compound behavior (Butcher et al., 2007).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity and functional group transformations, sheds light on the versatility and potential applications of benzylamine derivatives. For example, the selective deprotection studies by Horita et al. (1986) reveal the nuanced reactivity of different protecting groups, critical for synthetic strategies involving benzylamine derivatives (Horita et al., 1986).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-methoxy-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-6-8-16(9-7-15)14-21-18-5-3-4-17(12-18)13-19-10-11-20-2;/h3-9,12,19H,10-11,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBZWIDPWRLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)



![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)
![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)
![2-{2-[3-(benzyloxy)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5586346.png)
![N-(cyclopropylmethyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5586347.png)
![N-[4-(cyanomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5586349.png)
